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Compound of Interest

Compound Name: Fmoc-Lys(Fmoc)-OH

Cat. No.: B557176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-

lysine (Fmoc-Lys(Fmoc)-OH), a key building block for the synthesis of symmetrically branched

peptides. We will delve into its chemical properties, detailed experimental protocols for its use

in solid-phase peptide synthesis (SPPS), and its primary applications, with a focus on the

generation of Multiple Antigen Peptides (MAPs).

Introduction to Fmoc-Lys(Fmoc)-OH
Fmoc-Lys(Fmoc)-OH is a derivative of the amino acid lysine where both the α-amino and ε-

amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. This dual

protection makes it an ideal scaffold for creating symmetrically branched peptides. In this

strategy, a central lysine core is used to initiate the simultaneous synthesis of multiple identical

peptide chains, leading to structures with a high density of epitopes or functional motifs.

The primary application of Fmoc-Lys(Fmoc)-OH is in the synthesis of Multiple Antigen

Peptides (MAPs). MAPs are dendritic macromolecules that present multiple copies of a peptide

antigen. This multivalent display often elicits a stronger immune response compared to the

monomeric peptide, making MAPs valuable tools in immunology, vaccine development, and

diagnostics.

Chemical Properties of Fmoc-Lys(Fmoc)-OH:
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Property Value

CAS Number 78081-87-5[1][2]

Molecular Formula C36H34N2O6[1]

Molecular Weight 590.66 g/mol [1][2]

Appearance White to off-white powder

Purity Typically ≥98% (HPLC)[1]

Synthesis of Symmetrically Branched Peptides
The synthesis of symmetrically branched peptides using Fmoc-Lys(Fmoc)-OH is typically

performed via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The general

workflow involves the sequential coupling of the lysine core and the subsequent elongation of

the peptide chains on the branching arms.

General Workflow for MAP Synthesis
The synthesis of a 4-branch or 8-branch MAP using a lysine core is a common application. The

process begins with the coupling of one or more levels of Fmoc-Lys(Fmoc)-OH to a resin,

followed by the simultaneous synthesis of the desired peptide sequence on each of the

deprotected amino groups.
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Click to download full resolution via product page

Figure 1: General workflow for the synthesis of a 4- or 8-branch Multiple Antigen Peptide
(MAP) using Fmoc-Lys(Fmoc)-OH.
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The following are representative protocols for the synthesis of symmetrically branched peptides

using Fmoc-Lys(Fmoc)-OH. Note that optimization of coupling times, temperatures, and

reagent excesses may be necessary depending on the specific peptide sequence and the

scale of the synthesis.

Protocol for 4-Branch MAP Synthesis
This protocol describes the manual synthesis of a 4-branch MAP on a Rink Amide resin.

Materials:

Rink Amide resin

Fmoc-Lys(Fmoc)-OH

Fmoc-protected amino acids

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

H2O

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

First Lysine Coupling:

Dissolve Fmoc-Lys(Fmoc)-OH (4 eq.), HBTU (3.95 eq.), and HOBt (4 eq.) in DMF.

Add DIPEA (8 eq.) to the activation mixture and pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the resin and couple for 2-4 hours at room

temperature.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x). This will deprotect both Fmoc groups on the

lysine, yielding two free amino groups.

Peptide Elongation:

For each subsequent amino acid in the peptide sequence, perform the coupling step as

described in step 2, using a molar excess of the Fmoc-amino acid and coupling reagents

relative to the initial loading of the resin (typically 8-10 eq. for a 4-branch MAP).

After each coupling, perform the Fmoc deprotection as described in step 3.

Repeat this cycle until the desired peptide sequence is synthesized on all four branches.

Final Deprotection and Cleavage:

After the final coupling, perform a final Fmoc deprotection.

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the

peptide from the resin and remove the side-chain protecting groups.

Purification and Analysis:

Precipitate the crude peptide in cold diethyl ether.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Confirm the identity and purity of the final product by mass spectrometry and analytical

HPLC.

Quantitative Data
The synthesis of MAPs can be challenging due to steric hindrance and potential for

aggregation, which can lead to incomplete couplings and lower yields and purity. The data

below is representative of typical outcomes for MAP synthesis, although results can vary

significantly based on the peptide sequence and synthesis conditions.

Peptide
Structure

Synthesis
Method

Crude Purity
(%)

Isolated Yield
(%)

Reference

4-branch MAP

(12-mer peptide)

Automated

SPPS
~60-70 15-25 [3]

8-branch MAP

(12-mer peptide)

Automated

SPPS
~40-50 5-15 [3]

4-branch MAP

(24-mer peptide)

Automated

SPPS
~30-40 <10 [3]

Biological Applications and Signaling Pathways
The primary application of symmetrically branched peptides synthesized with Fmoc-
Lys(Fmoc)-OH is in immunology, where their multivalent nature enhances antigen presentation

and elicits a robust antibody response. While direct modulation of signaling pathways by these

specific branched peptides is not extensively documented, their use as immunogens is critical

for developing tools (antibodies) to study a wide range of signaling pathways.

Hypothetically, symmetrically branched peptides could be designed to directly interact with and

modulate signaling pathways. For example, a branched peptide displaying multiple copies of a

receptor-binding motif could act as a potent agonist or antagonist by promoting receptor

clustering or blocking the binding of the natural ligand.

Hypothetical Modulation of a Receptor Tyrosine Kinase
Pathway
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Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in

cellular signaling, controlling processes such as cell growth, proliferation, and differentiation.

Dimerization of RTKs upon ligand binding is a critical step in their activation. A symmetrically

branched peptide could be designed to either promote or inhibit this dimerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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